molecular formula C12H8O8S B12385411 Pkl-IN-1

Pkl-IN-1

Cat. No.: B12385411
M. Wt: 312.25 g/mol
InChI Key: QYGBNBFTIGFOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pkl-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Pkl-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound with altered chemical properties.

Scientific Research Applications

Pkl-IN-1 has a wide range of applications in scientific research:

Mechanism of Action

Pkl-IN-1 exerts its effects by inhibiting the activity of pyruvate kinase L. This enzyme plays a crucial role in glycolysis, catalyzing the conversion of phosphoenolpyruvate to pyruvate. By inhibiting this enzyme, this compound disrupts the glycolytic pathway, leading to altered cellular metabolism. The molecular targets include the active site of pyruvate kinase, where this compound binds and prevents substrate conversion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pkl-IN-1 stands out due to its high specificity and potency against pyruvate kinase L. Its unique chemical structure allows for strong binding affinity and effective inhibition, making it a valuable tool in metabolic research .

Properties

Molecular Formula

C12H8O8S

Molecular Weight

312.25 g/mol

IUPAC Name

6,6-dioxobenzo[c][1,2]benzoxathiine-1,2,3,8,9-pentol

InChI

InChI=1S/C12H8O8S/c13-5-1-4-9(3-6(5)14)21(18,19)20-8-2-7(15)11(16)12(17)10(4)8/h1-3,13-17H

InChI Key

QYGBNBFTIGFOMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)S(=O)(=O)OC3=C2C(=C(C(=C3)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.